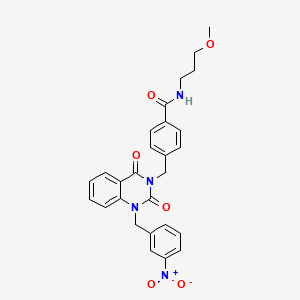

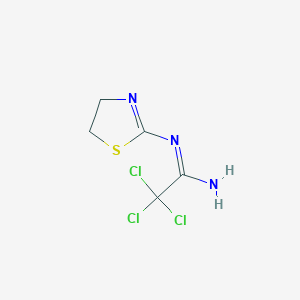

![molecular formula C24H25N5O4S B2422333 1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea CAS No. 955660-35-2](/img/structure/B2422333.png)

1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each targeting a different part of the molecule. For example, the benzo[d][1,3]dioxole could be formed via a condensation reaction . The piperazine ring could be formed via a cyclization reaction . The thiazole and urea groups could be introduced via substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d][1,3]dioxole group is a fused ring system that includes an oxygen atom. The piperazine is a six-membered ring containing two nitrogen atoms. The thiazole is a five-membered ring containing a sulfur and a nitrogen atom. The urea group contains a carbonyl group flanked by two amine groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the benzo[d][1,3]dioxole group might undergo electrophilic aromatic substitution. The piperazine could act as a bidentate ligand in coordination chemistry. The thiazole might undergo reactions at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of multiple nitrogen, oxygen, and sulfur atoms could result in a polar molecule with potential for hydrogen bonding .Scientific Research Applications

DNA Minor Groove Binding

The compound Hoechst 33258 and its analogues, including 1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea, are known for strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. They have applications in fluorescent DNA staining, chromosome and nuclear staining, and analysis of nuclear DNA content in plant cell biology. Additionally, Hoechst derivatives are used as radioprotectors and topoisomerase inhibitors, indicating their potential in rational drug design and molecular investigations for DNA sequence recognition and binding (Issar & Kakkar, 2013).

Biological Importance of Benzothiazoles

The (thio)urea and benzothiazole derivatives, including structures related to 1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea, show a broad spectrum of biological activities. These compounds are significant in medicinal chemistry for their varied pharmacological activities. For instance, UBT derivatives like Frentizole are used for treating conditions like rheumatoid arthritis and systemic lupus erythematosus. Moreover, UBTs like Bentaluron and Bethabenthiazuron serve as commercial fungicides and herbicides. These compounds' synthetic methodologies and pharmacological activities offer valuable insights for medicinal chemists focused on designing and synthesizing compounds with biological activities (Rosales-Hernández et al., 2022).

Macozinone Development for TB Treatment

Macozinone, structurally related to 1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea, is a promising compound undergoing clinical studies for treating tuberculosis (TB). It targets decaprenylphosphoryl ribose oxidase (DprE1) involved in the synthesis of essential arabinan polymers of the cell wall in Mycobacterium tuberculosis. The results from the initial clinical studies are optimistic, indicating its potential for more efficient TB drug regimens (Makarov & Mikušová, 2020).

Urea Biosensors

Urea biosensors utilize enzyme urease for detecting and quantifying urea concentration. Urea is an end product of nitrogen metabolism in humans, and its excessive concentration is associated with various critical diseases. Urea biosensors have applications in diverse fields like fishery, dairy, food preservation, and agriculture. The development of urea biosensors involves various materials for enzyme immobilization, contributing to advancements in biosensor technology (Botewad et al., 2021).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]-3-(4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O4S/c1-16-2-5-18(6-3-16)25-23(31)27-24-26-19(14-34-24)22(30)29-10-8-28(9-11-29)13-17-4-7-20-21(12-17)33-15-32-20/h2-7,12,14H,8-11,13,15H2,1H3,(H2,25,26,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYQKOIPLCRZIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

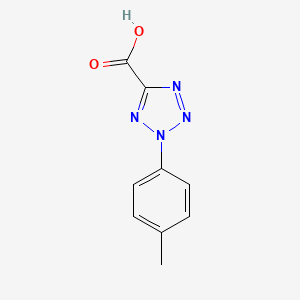

![3-[(3-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2422255.png)

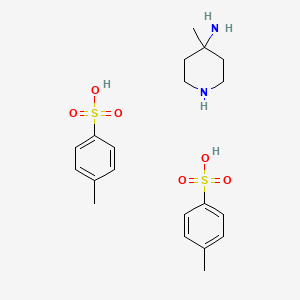

![N-[(1,2,2-Trimethylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2422256.png)

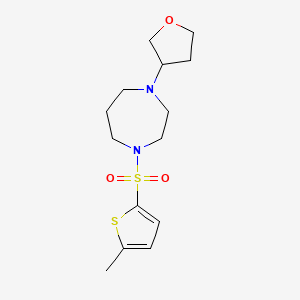

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2422257.png)

![N-[4-(difluoromethylsulfanyl)phenyl]-2-(3-phenoxyphenoxy)acetamide](/img/structure/B2422260.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2422264.png)

![2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethyl acetate](/img/structure/B2422273.png)